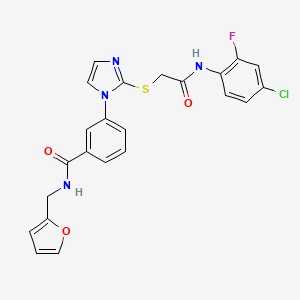

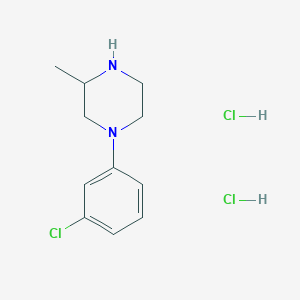

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, also known as FPQ, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. FPQ belongs to the class of quinazoline derivatives and has been found to have various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They have been extensively studied for their potential in creating new medicinal agents by modifying the quinazoline nucleus. This approach has led to the synthesis of compounds with antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the development of quinazoline-based drugs, but the ongoing research holds promise for overcoming antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Beyond their biomedical applications, quinazoline derivatives have also found use in optoelectronics. Research has highlighted the incorporation of quinazoline into π-extended conjugated systems, significantly enhancing the materials' luminescent and electroluminescent properties. These materials have applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, showcasing the versatility of quinazoline derivatives in developing novel optoelectronic materials (Lipunova et al., 2018).

Anticancer Applications

The anticancer potential of quinazoline derivatives is another area of significant interest. These compounds have been recognized for their ability to inhibit a wide range of therapeutic protein targets, including EGFR, with recent patents indicating their effectiveness against both wild-type and mutated EGFR. This highlights the ongoing development and structural diversity of quinazoline compounds as promising anticancer agents (Ravez et al., 2015).

Synthetic Chemistry Advances

In synthetic chemistry, quinazolines are celebrated for their broad range of biological properties, which has spurred increased interest in developing novel synthetic routes. Recent advances include eco-friendly, atom-efficient, multi-component synthetic strategies that aim to improve the synthesis of quinazolines, addressing both the demand for new compounds and the challenges posed by microbial resistance (Faisal & Saeed, 2021).

properties

IUPAC Name |

2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXMUUHJXYESLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)